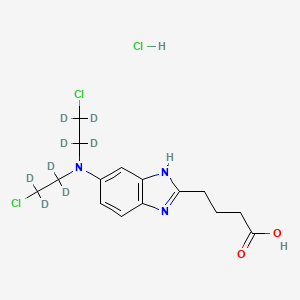
Desmethyl Bendamustine-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Bendamustine-d8 (hydrochloride) is a deuterium-labeled derivative of Desmethyl Bendamustine hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification of the compound during various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desmethyl Bendamustine-d8 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Desmethyl Bendamustine hydrochloride. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of Desmethyl Bendamustine-d8 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using advanced analytical techniques to confirm its structure and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Desmethyl Bendamustine-d8 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Desmethyl Bendamustine-d8 (hydrochloride). These products are often used in further research to study the compound’s behavior and interactions .
Applications De Recherche Scientifique
Desmethyl Bendamustine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of Desmethyl Bendamustine-d8 (hydrochloride) involves its role as an alkylating agent. The compound forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases. This results in cell death, making it effective against both active and quiescent cells . The deuterium labeling allows for precise tracking of the compound’s interactions and transformations within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethyl Bendamustine hydrochloride: The non-deuterated version of the compound.
γ-hydroxybendamustine: Another metabolite of Bendamustine.
N-desmethyl-bendamustine: A related compound with similar properties.
Uniqueness
Desmethyl Bendamustine-d8 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where precise quantification is essential .
Propriétés
Formule moléculaire |
C15H20Cl3N3O2 |
|---|---|
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
4-[6-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H/i6D2,7D2,8D2,9D2; |
Clé InChI |
MIQLSSMJKCGLSP-OEVGSOSGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N=C(N2)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl.Cl |
SMILES canonique |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



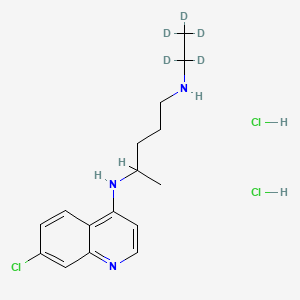
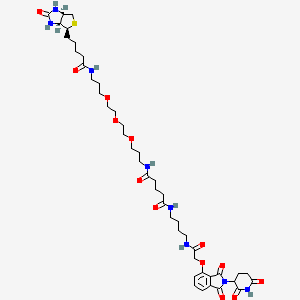
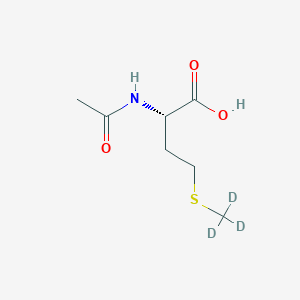
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
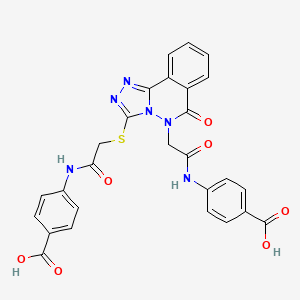
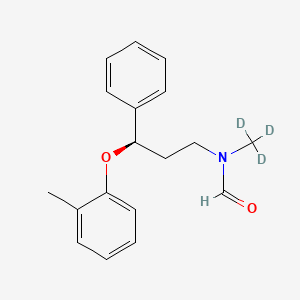

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
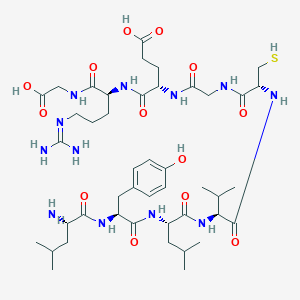
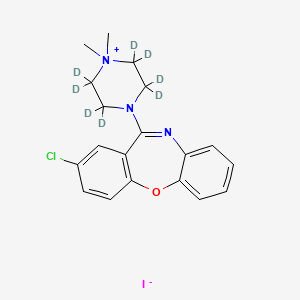
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)

